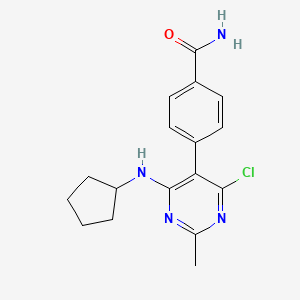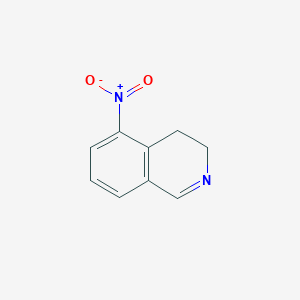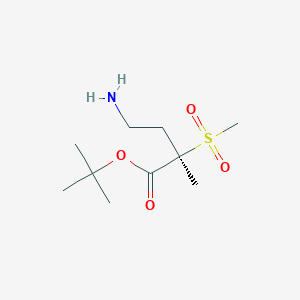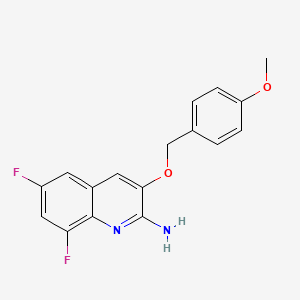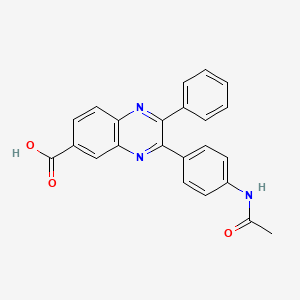
1,1'-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide: is a chemical compound with the molecular formula C13H18Br2N4 . It is a type of imidazolium salt, which is known for its applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two imidazolium rings connected by a methylene bridge and substituted with allyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:
Preparation of 3-allyl-1H-imidazole: This involves the reaction of imidazole with allyl bromide under basic conditions.
Formation of the bis-imidazolium salt: The 3-allyl-1H-imidazole is then reacted with dibromomethane to form the desired bis-imidazolium salt.
Industrial Production Methods: While specific industrial production methods for 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or nitrate.
Oxidation and Reduction Reactions: The imidazolium rings can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to replace bromide ions.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Products: Formation of new imidazolium salts with different anions.
Oxidation Products: Oxidized derivatives of the imidazolium rings.
Reduction Products: Reduced forms of the imidazolium rings.
Scientific Research Applications
1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other imidazolium-based compounds and ionic liquids.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including polymers and composites, due to its ionic nature and stability.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazolium rings can interact with nucleophilic sites on biological molecules, potentially disrupting cellular processes.
Pathways Involved: The compound may interfere with metabolic pathways by binding to enzymes or other proteins, leading to altered cellular functions.
Comparison with Similar Compounds
1-Allyl-3-methylimidazolium bromide: Similar structure but with a single imidazolium ring.
1,3-Diallylimidazolium bromide: Contains two allyl groups on a single imidazolium ring.
1,1’-Methylenebis(3-methylimidazolium) bromide: Similar structure but with methyl groups instead of allyl groups.
Uniqueness: 1,1’-Methylenebis(3-allyl-1H-imidazol-3-ium) bromide is unique due to its bis-imidazolium structure with allyl substitutions, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific ionic characteristics and stability.
Properties
Molecular Formula |
C13H18Br2N4 |
|---|---|
Molecular Weight |
390.12 g/mol |
IUPAC Name |
1-prop-2-enyl-3-[(3-prop-2-enylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide |
InChI |
InChI=1S/C13H18N4.2BrH/c1-3-5-14-7-9-16(11-14)13-17-10-8-15(12-17)6-4-2;;/h3-4,7-12H,1-2,5-6,13H2;2*1H/q+2;;/p-2 |
InChI Key |
CQIKKHNNOKZSFA-UHFFFAOYSA-L |
Canonical SMILES |
C=CCN1C=C[N+](=C1)C[N+]2=CN(C=C2)CC=C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


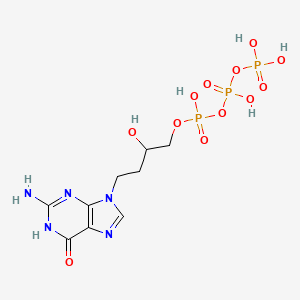
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)

